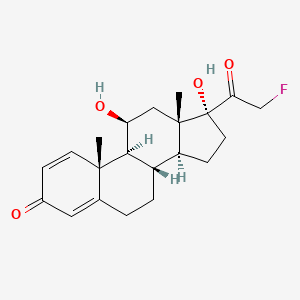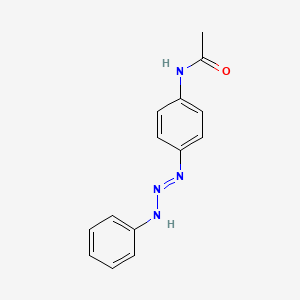
N-(4-Anilinodiazenylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Anilinodiazenylphenyl)acetamide is an organic compound with the molecular formula C14H13N3O It is characterized by the presence of an anilinodiazenyl group attached to a phenyl ring, which is further connected to an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Anilinodiazenylphenyl)acetamide typically involves the diazotization of aniline followed by coupling with acetanilide. The reaction conditions often include the use of acidic media, such as hydrochloric acid, to facilitate the diazotization process. The resulting diazonium salt is then reacted with acetanilide to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents is carefully controlled to minimize environmental impact and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Anilinodiazenylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, amine derivatives, and various substituted phenylacetamides.
Wissenschaftliche Forschungsanwendungen
N-(4-Anilinodiazenylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(4-Anilinodiazenylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of essential bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Hydroxyphenyl)acetamide:
N-(4-Nitrophenyl)acetamide: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.
N-(4-Methylphenyl)acetamide: Used in the synthesis of various organic compounds and as a building block in medicinal chemistry.
Uniqueness
N-(4-Anilinodiazenylphenyl)acetamide is unique due to its anilinodiazenyl group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of chemical reactions and interact with specific biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
5201-72-9 |
|---|---|
Molekularformel |
C14H14N4O |
Molekulargewicht |
254.29 g/mol |
IUPAC-Name |
N-[4-(anilinodiazenyl)phenyl]acetamide |
InChI |
InChI=1S/C14H14N4O/c1-11(19)15-12-7-9-14(10-8-12)17-18-16-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,19)(H,16,17) |
InChI-Schlüssel |
NVDWECOCROVVLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)N=NNC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


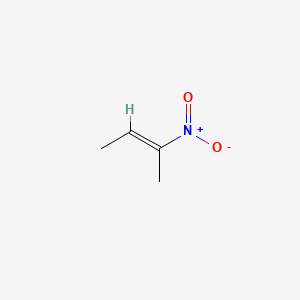

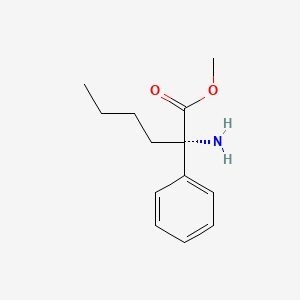


![2-Selenaspiro[3.5]nonane](/img/structure/B14748216.png)
![2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione](/img/structure/B14748229.png)

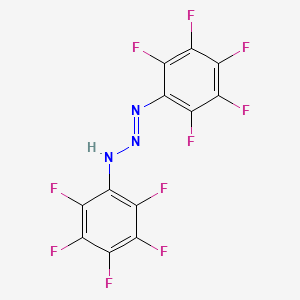
![1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon](/img/structure/B14748250.png)
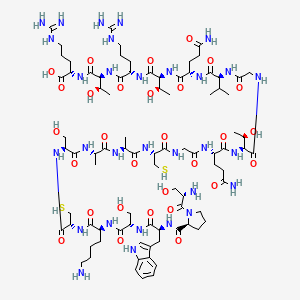
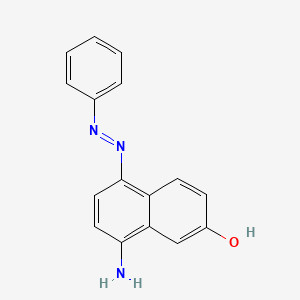
![2-[4-[(3-Methylfuran-2-carbonyl)amino]phenyl]acetate](/img/structure/B14748256.png)
